molecular formula C21H25N3O5 B2536197 N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1103518-45-1

N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Cat. No. B2536197
CAS RN: 1103518-45-1
M. Wt: 399.447
InChI Key: OFWYVQKWJZMBTM-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, such as N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide, play a crucial role in organic chemistry due to their presence in natural alkaloids and pharmaceuticals. The synthesis and classification of indoles have been extensively reviewed, presenting a framework for the classification of all indole syntheses. This classification aids in understanding the strategic approaches for constructing the indole nucleus, vital for developing new pharmaceuticals and materials (Taber & Tirunahari, 2011).

Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetics and pharmacodynamics of related compounds, like mescaline, provides insights into how structurally similar compounds might interact with biological systems. Mescaline's mechanisms of action, primarily through serotonergic receptors, offer a model for understanding how other compounds with similar functional groups may behave in vivo (Dinis-Oliveira et al., 2019).

Conducting Polymers for Wound Care

Studies on conducting polymers, such as polyaniline and polypyrrole, highlight their potential in wound care and skin tissue engineering. These polymers can facilitate electrical stimulation for accelerated wound healing and controlled drug delivery. Such applications indicate the broader utility of organic compounds in biomedicine and materials science (Talikowska et al., 2019).

Aryloxyphenoxy-propionate Herbicides

The microbial catabolism of aryloxyphenoxy-propionate herbicides demonstrates the environmental impact and degradation pathways of synthetic organic compounds. Understanding the microbial degradation of such herbicides can inform the development of more environmentally benign alternatives or remediation strategies for compounds with similar structures (Zhou et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N2-ethyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process for cell division . It also inhibits the functions of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, thereby affecting various cellular processes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it affects protein folding and degradation . The inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress . The inhibition of HLSD1 affects gene expression, while the inhibition of ALK2, P-gp, and platelet-derived growth factor receptor β affects signal transduction, drug resistance, and cell growth, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, induction of apoptosis, disruption of protein folding and degradation, alteration of gene expression, disruption of signal transduction, and reduction of drug resistance . These effects can lead to the inhibition of cell growth and proliferation, making this compound a potential anticancer agent .

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

properties

IUPAC Name

2-N-ethyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-5-22-20(25)16-10-13-8-6-7-9-15(13)24(16)21(26)23-14-11-17(27-2)19(29-4)18(12-14)28-3/h6-9,11-12,16H,5,10H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYVQKWJZMBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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